N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S/c1-16-23(25(33)31-19-11-9-17(27)10-12-19)24(21-8-5-13-34-21)20(14-28)26(29-16)35-15-22(32)30-18-6-3-2-4-7-18/h2-13,24,29H,15H2,1H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNFINDADDBJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects.
Biological Activity
N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxamide, a compound belonging to the class of dihydropyridine derivatives, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a furan ring, cyano group, and thioether linkage enhances its pharmacological potential.
1. Anticancer Activity
Recent studies have indicated that dihydropyridine derivatives exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 3.5 | |
| HeLa (Cervical Cancer) | 4.0 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as the Bcl-2 family proteins.
2. Antibacterial Activity
The compound has also shown promising antibacterial activity against several bacterial strains. In vitro testing revealed moderate to strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Salmonella typhi | 10.0 |
The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
These findings suggest potential applications in treating conditions like Alzheimer's disease and urinary infections.
Case Studies
A notable case study involved the synthesis and evaluation of similar dihydropyridine derivatives that highlighted structure-activity relationships (SAR). The modifications in the phenyl and furan moieties significantly influenced their biological activities, indicating that specific substitutions could enhance potency against cancer cells while maintaining antibacterial efficacy.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound exhibits promising biological activity, making it a candidate for drug development. Its structure allows interaction with various biological targets, which can lead to the modulation of enzyme activities and receptor interactions. It has been investigated for potential applications in:
- Anti-cancer Therapy : The compound's ability to induce apoptosis in cancer cells has been noted, suggesting its use in cancer treatment protocols.
- Anti-inflammatory Agents : Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Mechanism of Action
The mechanism involves binding to specific molecular targets, which modulates their activity. For instance, it may inhibit signal transduction pathways associated with cancer proliferation or inflammation.
Chemical Reactions and Synthesis
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions. Key methods include:
- Oxidation and Reduction Reactions : The compound can undergo oxidation of the furan ring and thiol groups, as well as reduction of the cyano group to form amines.
- Substitution Reactions : The chlorobenzyl group can participate in nucleophilic substitution reactions to yield various derivatives.
Industrial Production Methods
In an industrial context, large-scale production may utilize batch reactors or continuous flow reactors to enhance efficiency. Purification processes such as recrystallization and chromatography are essential for achieving high purity levels.
Materials Science
The unique structural features of N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxamide make it suitable for developing new materials with specific properties:
- Conductive Materials : Its electronic properties may be leveraged in the design of conductive polymers.
- Fluorescent Materials : The furan moiety may contribute to fluorescence, making it useful in optoelectronic applications.
Case Study 1: Anti-cancer Activity
Research has shown that derivatives of this compound can effectively induce apoptosis in certain cancer cell lines. A study demonstrated that modifications to the furan ring enhanced its cytotoxicity against breast cancer cells, indicating a structure-activity relationship that warrants further exploration.
Case Study 2: Inflammatory Response Modulation
In vitro studies have evaluated the anti-inflammatory properties of this compound by assessing its effect on cytokine release from macrophages. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
